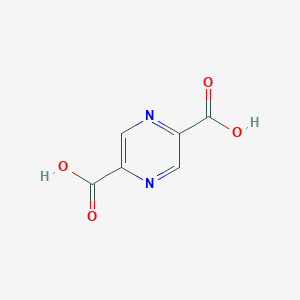

Pyrazine-2,5-dicarboxylic acid

Descripción general

Descripción

Pyrazine-2,5-dicarboxylic acid, also known as 2,5-pyrazinedicarboxylic acid, is an organic compound with the molecular formula C6H4N2O4. It is a white crystalline solid that is slightly soluble in water and organic solvents. This compound is an important intermediate in organic synthesis and has various applications in pharmaceuticals, dyes, coatings, and rubber industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing pyrazine-2,5-dicarboxylic acid involves the oxidation of 2,5-dicyanopyrazine. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the oxidation of 2,5-dimethylpyrazine using selenium dioxide and silver nitrate, resulting in high yields of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high purity and yield. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control to optimize the conversion rate and minimize by-products .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form pyrazine-2,5-dicarboxylic anhydride.

Reduction: It can be reduced to form pyrazine-2,5-dimethanol under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, selenium dioxide, and silver nitrate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Pyrazine-2,5-dicarboxylic anhydride.

Reduction: Pyrazine-2,5-dimethanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Metal-Organic Frameworks (MOFs) | Pyrazine-2,5-dicarboxylic acid is used as a ligand in the synthesis of MOFs, which are materials with high surface areas useful for gas storage and separation. |

| Proteomics Research | Employed in proteomics for its ability to stabilize proteins and facilitate their analysis. |

| Organic Synthesis | Acts as a precursor for various pyrazine derivatives, which are useful in pharmaceuticals and agrochemicals. |

Metal-Organic Frameworks (MOFs)

One of the most significant applications of this compound is in the development of metal-organic frameworks (MOFs). These structures are formed by the coordination of metal ions with organic ligands, providing a porous framework that can be utilized for various applications including:

- Gas Storage : MOFs incorporating this compound have shown promise in storing gases like hydrogen and methane due to their high surface area and tunable pore sizes .

- Catalysis : The unique structural properties of these MOFs make them suitable catalysts for chemical reactions, enhancing reaction rates and selectivity .

Proteomics Research

In the field of proteomics, this compound is recognized for its role in stabilizing proteins during analysis. Its properties allow it to interact with proteins effectively, making it a valuable reagent in:

- Protein Characterization : It aids in the identification and quantification of proteins through techniques such as mass spectrometry.

- Bioconjugation : The compound can be used to modify proteins for better detection and analysis .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is involved in the synthesis of various derivatives that have applications in pharmaceuticals and agrochemicals:

- Synthesis of Derivatives : The compound can be converted into monocarbamoyl and monocarboxyhydrazide derivatives, which are important intermediates in drug development .

- Hofmann Degradation : This reaction allows for the transformation of pyrazine derivatives into useful compounds such as 2-aminopyrazine 5-carboxylic acid .

Case Study 1: MOF Development

A study demonstrated the synthesis of a new MOF using this compound as a ligand. The resulting framework exhibited exceptional gas adsorption properties, making it suitable for carbon capture technologies.

Case Study 2: Proteomics Application

In proteomic studies, researchers utilized this compound to enhance protein stability during mass spectrometry analysis. The results indicated improved sensitivity and accuracy in protein identification.

Mecanismo De Acción

The mechanism of action of pyrazine-2,5-dicarboxylic acid and its derivatives involves their interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, pyrazine derivatives can inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. For example, pyrazinamide, a derivative of pyrazine, is known to inhibit the fatty acid synthase I (FAS I) enzyme in Mycobacterium tuberculosis, leading to the disruption of cell wall synthesis .

Comparación Con Compuestos Similares

Pyrazine-2,3-dicarboxylic acid: Similar structure but different positional isomer with carboxyl groups at the 2 and 3 positions.

Pyridine-2,5-dicarboxylic acid: Similar structure but with a nitrogen atom in the pyridine ring instead of the pyrazine ring.

2,5-Pyridinedicarboxylic acid: Another positional isomer with carboxyl groups at the 2 and 5 positions of the pyridine ring.

Uniqueness: Pyrazine-2,5-dicarboxylic acid is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly valuable in the synthesis of coordination polymers and MOFs. Its specific positioning of carboxyl groups also allows for unique reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Actividad Biológica

Pyrazine-2,5-dicarboxylic acid (PDCA), a derivative of pyrazine, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, particularly its antimycobacterial, antibacterial, and antiviral effects, supported by case studies and research findings.

This compound is characterized by its two carboxylic acid groups attached to the pyrazine ring. Its chemical formula is and it has a molecular weight of 172.11 g/mol. The compound is soluble in water and exhibits moderate toxicity, being harmful if ingested and causing skin irritation .

Antimycobacterial Activity

Mechanism of Action:

PDCA is primarily studied for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The compound acts as a prodrug, converting into pyrazinoic acid (POA) inside the bacterial cell. The mechanism involves the cyclic expulsion of POA anion, leading to proton accumulation and potential cytoplasmic acidification, which disrupts cellular functions .

Research Findings:

A study demonstrated that various derivatives of PDCA exhibited significant antimycobacterial activity with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 200 µg/mL depending on environmental pH conditions. For instance, at acidic pH (5.6), PDCA showed enhanced activity compared to neutral pH .

| Compound | MIC (µg/mL) | Remarks |

|---|---|---|

| PDCA | 12.5 - 25 | Active at acidic pH |

| Derivative 16 | 1.56 | Highest activity recorded |

| Derivative 2 | 50 | Moderate activity |

Antibacterial Activity

PDCA also demonstrates broad-spectrum antibacterial properties. Research indicates that derivatives synthesized from PDCA have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications to the pyrazine ring enhance antibacterial potency .

Case Study:

In a comparative study involving PDCA derivatives, certain compounds exhibited significantly lower EC50 values against E. coli, highlighting their potential as effective antibacterial agents.

| Compound | EC50 (µM) | Bacterial Strain |

|---|---|---|

| Derivative A | 20 | E. coli |

| Derivative B | 15 | S. aureus |

Antiviral Activity

Recent investigations have expanded the scope of PDCA to include antiviral properties, particularly against flaviviruses such as Dengue virus (DENV) and Yellow fever virus (YFV). Structure-activity relationship studies revealed that specific substitutions on the pyrazine ring can enhance antiviral efficacy.

Research Findings:

One study identified that a derivative of PDCA exhibited an EC50 of 0.93 µM against DENV, marking it as a potent candidate for further development .

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| Compound 20a | 0.93 | DENV |

| Compound 15b | 1.85 | YFV |

Propiedades

IUPAC Name |

pyrazine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIOYJQLNFNGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292178 | |

| Record name | Pyrazine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-05-4, 205692-63-3 | |

| Record name | 2,5-Pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrazinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,5-dicarboxylic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazine-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.